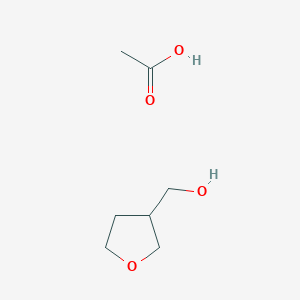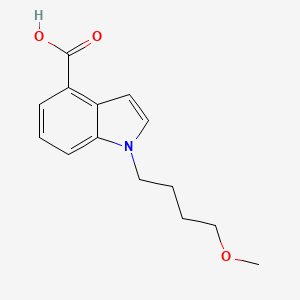
1-(4-Methoxybutyl)indole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxybutyl)indole-4-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. This particular compound features a methoxybutyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the fourth position of the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybutyl)indole-4-carboxylic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxybutyl Group: The methoxybutyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole with 4-methoxybutyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction. This involves the reaction of the indole derivative with carbon dioxide in the presence of a strong base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(4-Methoxybutyl)indole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific conditions like elevated temperatures.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or aldehydes.
Substitution: Produces halogenated, nitrated, or sulfonated derivatives of the indole compound.
科学研究应用
1-(4-Methoxybutyl)indole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Methoxybutyl)indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: A synthetic indole derivative with potential biological activities.
Uniqueness
1-(4-Methoxybutyl)indole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
1-(4-methoxybutyl)indole-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-18-10-3-2-8-15-9-7-11-12(14(16)17)5-4-6-13(11)15/h4-7,9H,2-3,8,10H2,1H3,(H,16,17) |
InChI 键 |
WCTACIIMOSFYNQ-UHFFFAOYSA-N |
规范 SMILES |
COCCCCN1C=CC2=C(C=CC=C21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)
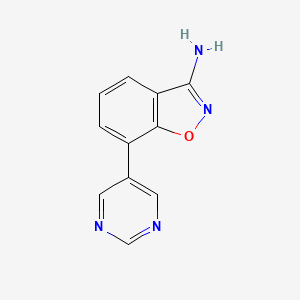
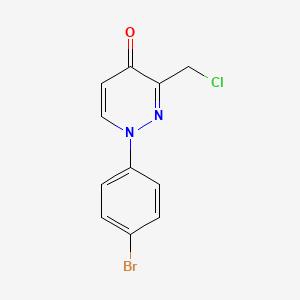
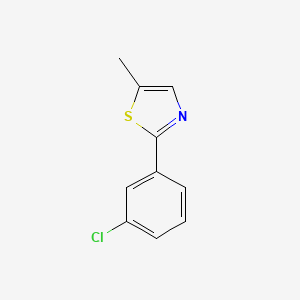





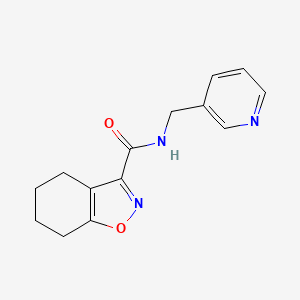
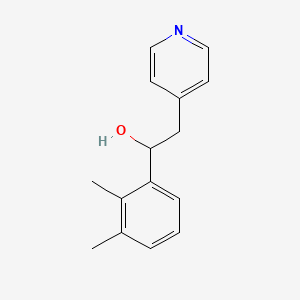
![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)
